TFMU-ADPr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

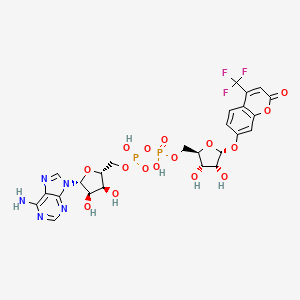

TFMU-ADPr, also known as ADP-ribosylated trifluoromethylumbelliferone, is a compound used primarily as a substrate for monitoring poly (ADP-ribose) glycohydrolase (PARG) activity. It is known for its excellent reactivity, generality, stability, and usability. This compound is particularly useful in evaluating small-molecule inhibitors and investigating the regulation of ADP-ribosyl catabolic enzymes in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFMU-ADPr involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced techniques and equipment to maintain the stability and reactivity of the compound. The production methods are designed to meet the stringent requirements of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

TFMU-ADPr undergoes various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release ADP-ribose and trifluoromethylumbelliferone.

Substitution: It can participate in substitution reactions where the trifluoromethylumbelliferone moiety is replaced by other functional groups

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.

Substitution: Requires specific reagents such as nucleophiles and appropriate solvents to facilitate the reaction

Major Products

The major products formed from these reactions include ADP-ribose and various substituted derivatives of trifluoromethylumbelliferone .

Scientific Research Applications

TFMU-ADPr is widely used in scientific research due to its versatility and effectiveness. Some of its key applications include:

Chemistry: Used as a substrate for monitoring PARG activity and evaluating small-molecule inhibitors.

Biology: Helps in studying the regulation of ADP-ribosyl catabolic enzymes and understanding the role of ADP-ribosylation in cellular processes.

Medicine: Plays a crucial role in the development of antiviral drugs by targeting viral macrodomains.

Industry: Utilized in high-throughput screening assays for identifying potential drug candidates .

Mechanism of Action

TFMU-ADPr exerts its effects by serving as a substrate for PARG. The compound directly reports on total PAR hydrolase activity via the release of a fluorophore. This mechanism allows researchers to monitor the activity of PARG and evaluate the effectiveness of small-molecule inhibitors. The molecular targets involved include PARG and other ADP-ribosyl catabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

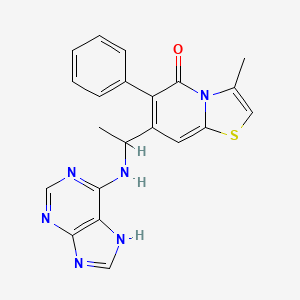

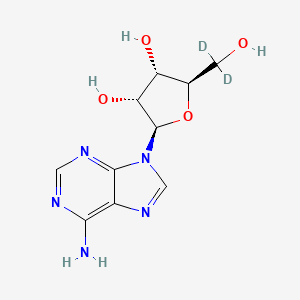

ADP-ribosylated p-nitrophenol (pNP-ADPr): Another substrate used for monitoring PARG activity.

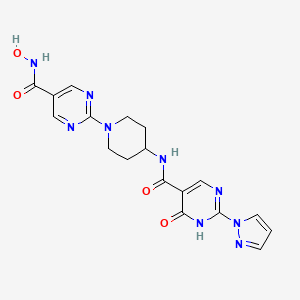

GS-441524-Diphosphate-Ribose Derivatives: Potent binders of SARS-CoV-2 Mac1 and other viral macrodomains

Uniqueness

TFMU-ADPr is unique due to its high reactivity, stability, and usability. It is one of the most potent SARS-CoV-2 Macro1 binders reported to date, making it a valuable tool in antiviral drug development .

Properties

Molecular Formula |

C25H26F3N5O16P2 |

|---|---|

Molecular Weight |

771.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1 |

InChI Key |

JNMHMJORTGCLAH-IPSZZCKZSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)